Cas no 137538-55-7 (Ethanone, 1-(5-hydroxy-1H-benzimidazol-4-yl)-)

Ethanone, 1-(5-hydroxy-1H-benzimidazol-4-yl)- 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-(5-hydroxy-1H-benzimidazol-4-yl)-

- Ethanone, 1-(5-hydroxy-1H-benzimidazol-4-yl)- (9CI)

- 1-(5-hydroxy-1H-benzimidazol-4-yl)ethanone

- 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone

- DB-276149

- 137538-55-7

-

- インチ: InChI=1S/C9H8N2O2/c1-5(12)8-7(13)3-2-6-9(8)11-4-10-6/h2-4,13H,1H3,(H,10,11)

- InChIKey: PDCKDXXHFAABGT-UHFFFAOYSA-N

- SMILES: CC(=O)C1=C(C=CC2=C1N=CN2)O

計算された属性

- 精确分子量: 175.05081

- 同位素质量: 176.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 13

- 回転可能化学結合数: 1

- 複雑さ: 220

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66Ų

- XLogP3: 1.4

じっけんとくせい

- PSA: 63.08

Ethanone, 1-(5-hydroxy-1H-benzimidazol-4-yl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM501339-1g |

1-(5-Hydroxy-1H-benzo[d]imidazol-4-yl)ethanone |

137538-55-7 | 97% | 1g |

$750 | 2023-02-02 |

Ethanone, 1-(5-hydroxy-1H-benzimidazol-4-yl)- 関連文献

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

Ethanone, 1-(5-hydroxy-1H-benzimidazol-4-yl)-に関する追加情報

Ethanone, 1-(5-Hydroxy-1H-Benzoimidazol-4-Yl) - A Comprehensive Overview

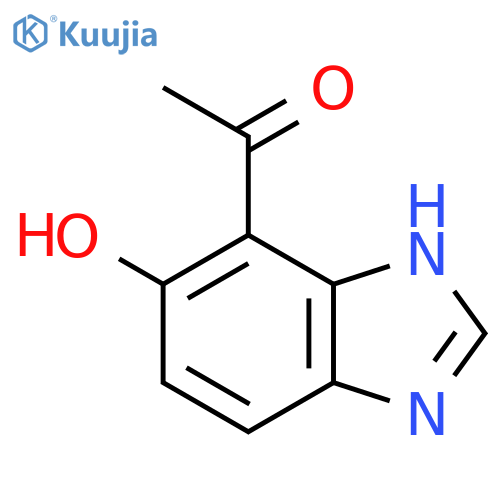

Ethanone, 1-(5-hydroxy-1H-benzimidazol-4-yl), also known by its CAS number 137538-55-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzimidazole derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of this molecule consists of a benzene ring fused with an imidazole ring, with a hydroxyl group at the 5-position and an ethanone substituent at the 4-position. This unique structure contributes to its intriguing chemical properties and potential therapeutic applications.

Recent studies have highlighted the importance of benzimidazole derivatives in the development of novel drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The ethanone group in this compound plays a crucial role in modulating its pharmacokinetic properties, such as solubility and bioavailability. Additionally, the presence of the hydroxyl group at the 5-position introduces hydrophilic characteristics, which may enhance its interaction with biological targets.

One of the most promising applications of Ethanone, 1-(5-hydroxy-1H-benzimidazol-4-yl) lies in its potential as an anti-cancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve inhibition of key enzymes associated with cell proliferation and apoptosis regulation. Furthermore, its ability to induce oxidative stress in cancer cells suggests a novel pathway for anti-tumor activity.

Inflammation is another area where this compound has shown potential therapeutic benefits. Research indicates that Ethanone, 1-(5-hydroxy-1H-benzimidazol-4-yl) can suppress pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases like arthritis and inflammatory bowel disease. Its anti-inflammatory effects are attributed to its ability to modulate signaling pathways involved in immune response regulation.

The synthesis of Ethanone, 1-(5-hydroxy-1H-benzimidazol-4-yl) involves a multi-step process that typically begins with the preparation of the benzimidazole core. Various methods have been explored to optimize the yield and purity of this compound, including microwave-assisted synthesis and catalytic hydrogenation. These advancements have significantly improved the scalability of production, making it more accessible for preclinical and clinical studies.

Despite its promising properties, further research is required to fully understand the safety profile and long-term effects of Ethanone, 1-(5-hydroxy-1H-benzimidazol-4-yli). Ongoing studies are focusing on its pharmacokinetics, toxicity profile, and potential for drug-drug interactions. Additionally, efforts are being made to identify optimal dosing regimens that maximize therapeutic efficacy while minimizing adverse effects.

In conclusion, Ethanone, 1-(5-hydroxy-1H-benzimidazol-4-yli) represents a compelling candidate for drug development due to its unique chemical structure and diverse biological activities. With continued research and collaboration between academia and industry, this compound has the potential to make a significant impact on modern medicine.

137538-55-7 (Ethanone, 1-(5-hydroxy-1H-benzimidazol-4-yl)-) Related Products

- 2137604-35-2(3-Furanmethanesulfonamide, N-methyl-)

- 1993342-23-6((3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid)

- 2137836-81-6(Ethyl 4-fluoro-4-methoxybut-2-ynoate)

- 1319206-72-8(N-1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-ylnaphthalene-2-carboxamide)

- 2229290-72-4(1-3-(4-fluorophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-amine)

- 206196-96-5(Aspidosine Hydrobromide)

- 2228383-39-7(1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene)

- 2172481-36-4(1-4-amino-4-(1-tert-butyl-1H-pyrazol-4-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)

- 1391052-34-8(2'-Nitro-p-acetanisidide-15N)

- 2137065-46-2((2R,4r,6S)-2,6-dimethyl-N-(propan-2-yl)oxane-4-carboxamide)